molecular formula C13H13ClFN3O3S B2536629 3-chloro-4-fluoro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1421530-37-1

3-chloro-4-fluoro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2536629
CAS No.: 1421530-37-1
M. Wt: 345.77
InChI Key: MUVNPHXKXUGQND-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is an organic compound known for its unique structural attributes and potential applications in various scientific fields. With a multi-functional group structure, this compound showcases a blend of halogen atoms (chlorine and fluorine) and a sulfonamide group, which can impart it with significant chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves the stepwise addition of functional groups onto a benzene ring followed by the coupling with pyrimidine derivatives. Key steps often include:

  • Halogenation: : The introduction of chlorine and fluorine atoms onto the benzene ring.

  • Sulfonation: : Attachment of the sulfonamide group via sulfonation reactions.

  • Coupling with pyrimidine : Final coupling with a pyrimidine derivative to form the desired compound.

Industrial Production Methods

Industrially, the production of this compound would likely leverage automated, scalable processes that minimize reaction times and maximize yields. These methods typically involve:

  • Catalysis : Use of catalysts to speed up reaction rates.

  • Continuous Flow Reactors : Maintaining constant reaction conditions to ensure consistent product quality.

  • Purification Steps : Employing techniques such as recrystallization and chromatography to achieve high-purity final products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation : This compound can undergo oxidation reactions, particularly at the methyl group of the pyrimidine moiety.

  • Reduction : Reduction reactions might target the sulfonamide group, leading to changes in its activity.

  • Substitution : Nucleophilic or electrophilic substitution reactions can occur, especially at the halogenated sites on the benzene ring.

Common Reagents and Conditions

  • Oxidation : Use of oxidizing agents like potassium permanganate (KMnO₄).

  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution : Conditions often involve the use of Lewis acids or bases.

Major Products Formed

  • Oxidation : Can lead to the formation of carboxylic acids or aldehydes.

  • Reduction : May yield primary amines.

  • Substitution : Results in various substituted derivatives depending on the reacting groups.

Scientific Research Applications

3-chloro-4-fluoro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide finds relevance in multiple domains:

  • Chemistry : As a building block for synthesizing other complex molecules.

  • Biology : Used in biochemical assays to study enzyme inhibition and protein binding.

  • Medicine : Potential pharmaceutical applications due to its bioactive nature.

  • Industry : Employed in material science for the development of advanced polymers and coatings.

Mechanism of Action

The Mechanism by which the Compound Exerts its Effects

The compound’s biological activities often hinge on its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the sulfonamide group suggests possible inhibition of enzymes by mimicking natural substrates.

Molecular Targets and Pathways Involved

  • Enzyme Inhibition : Targets might include serine proteases or other sulfonamide-sensitive enzymes.

  • Signal Pathways : Could modulate pathways involving nucleotide metabolism due to the pyrimidine moiety.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to other benzene sulfonamides and pyrimidine derivatives, this compound stands out due to its dual

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3O3S/c1-9-6-13(19)18(8-16-9)5-4-17-22(20,21)10-2-3-12(15)11(14)7-10/h2-3,6-8,17H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVNPHXKXUGQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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